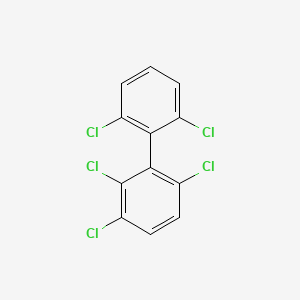
2,2',3,6,6'-Pentachlorobiphenyl
Overview
Description
2,2’,3,6,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) congener . It is also known as PCB 118.
Molecular Structure Analysis
The molecular formula of 2,2’,3,6,6’-Pentachlorobiphenyl is C12H5Cl5 . It displays axial chirality because it forms stable rotational isomers, or atropisomers, that are non-superimposable mirror images of each other .Chemical Reactions Analysis
2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95) is an environmentally relevant, chiral PCB congener that has been shown to act as a developmental neurotoxicant (DNT), targeting the developing brain . The enantiomers of these congeners have been reported to accumulate in the human body enantioselectively via unknown mechanisms .Scientific Research Applications
Accumulation in Lung Parenchyma
Research indicates that certain chlorobiphenyls, including 2,2',3,6,6'-pentachlorobiphenyl, show a specific affinity for lung parenchyma in mice. This distinct accumulation pattern is structurally dependent and distinct from those accumulated in the bronchial mucosa or other respiratory tract parts (Brandt, Mohammed, & Slanina, 1981).
Reductive Dechlorination Processes
Studies have demonstrated the effectiveness of reductive dechlorination methods like vitamin B12 in dechlorinating 2,3,4,5,6-pentachlorobiphenyl. These methods have been explored in biomimetic model systems for environmental remediation (Assaf-Anid, Nies, & Vogel, 1992).
Catalytic Reduction and Biodegradation
Research has investigated the reductive dechlorination and biodegradation of 2,2',4,5,5'-pentachlorobiphenyl (PCB#101). The use of palladium-coated iron (Pd/Fe) as a catalytic reductant followed by aerobic bacterial degradation shows promise for treating PCB-contaminated soil (He et al., 2009).
Environmental Persistence and Effects
The stability and environmental persistence of 2,4,6,2',4'-pentachlorobiphenyl have been studied in marsh plants like Veronica Beccabunga, revealing insights into its metabolism and ecological impact (Moza, Kilzer, Weisgerber, & Klein, 1976).
Density Functional Theory Studies
Advanced computational studies using density functional theory have investigated the ionization potentials and electron affinities of various polychlorinated biphenyls, including 2,2',4,5,5'-pentachlorobiphenyl, providing valuable information on their chemical properties and reactivity (Arulmozhiraja, Fujii, & Morita, 2002).
Photodechlorination in Alkaline Medium
Research on the photodechlorination of 3,3',4,5,5'-pentachlorobiphenyl in alkaline 2-propanol has provided insights into the steric and electronic effects influencing the dechlorination pattern, contributing to understanding their environmental breakdown processes (Yao et al., 1997).
properties
IUPAC Name |
1,2,4-trichloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16)12(11)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFGAXUIQVKBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074216 | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,6,6'-Pentachlorobiphenyl | |
CAS RN |
73575-54-9 | |
| Record name | 1,1′-Biphenyl, 2,2′,3,6,6′-pentachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73575-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,6,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K42VE4HVAP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



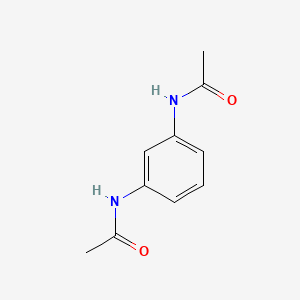
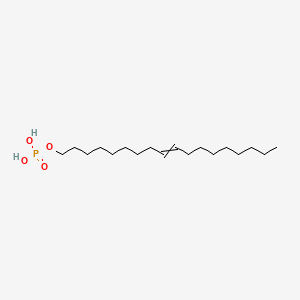
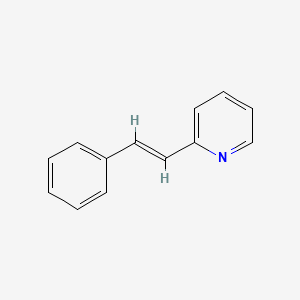
![5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1593803.png)
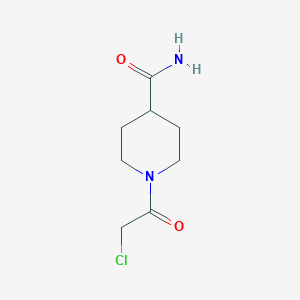
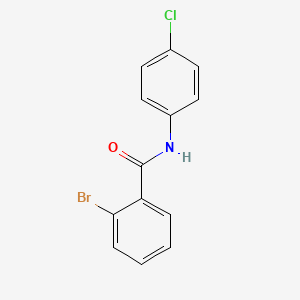

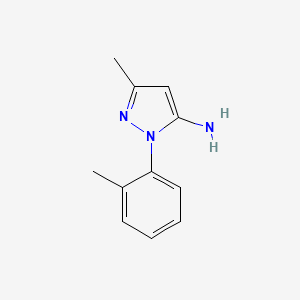
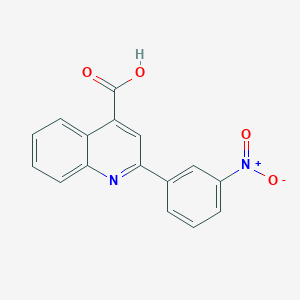
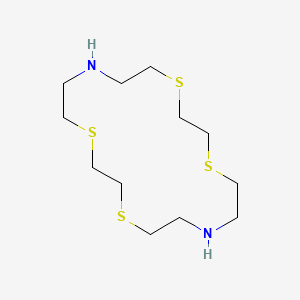
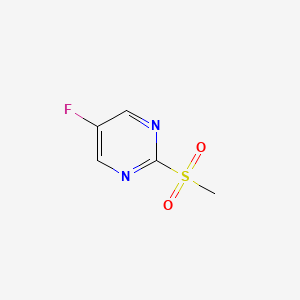
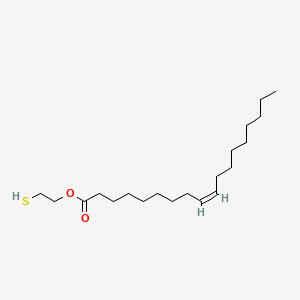
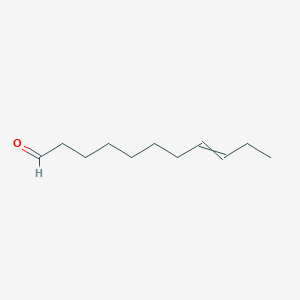
![[1,1'-Binaphthalene]-8,8'-dicarboxylic acid](/img/structure/B1593820.png)